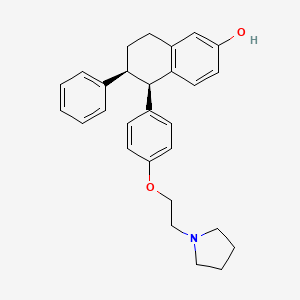
Lasofoxifène
Vue d'ensemble
Description
Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy .
Synthesis Analysis
A Lewis acid-mediated three-component coupling reaction was successfully applied for the synthesis of lasofoxifene . The desired one-pot coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole proceeded to afford the corresponding 3,4,4-triaryl-1-butene in high yield . The iodocarbocyclization of the coupling product and the successive elimination of hydrogen iodide forming the olefin part, followed by the migration of the double-bond afforded the common synthetic intermediate of lasofoxifene .
Molecular Structure Analysis
Lasofoxifene has a chemical formula of C28H31NO2 and an exact mass of 413.24 . It selectively binds to both ERα and ERβ with high affinity . Its IC50 for ERα (1.5 nM) is similar to that of estradiol (4.8 nM) and is at least 10-fold higher than those of tamoxifen and raloxifene .
Chemical Reactions Analysis
Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver . Binding assays demonstrated high affinity of the compound for both ERα and ERβ in a tissue-dependent manner .
Physical And Chemical Properties Analysis
Lasofoxifene has a chemical formula of C28H31NO2 . It selectively binds to both ERα and ERβ with high affinity . Its IC50 for ERα (1.5 nM) is similar to that of estradiol (4.8 nM) and is at least 10-fold higher than those of tamoxifen and raloxifene .
Applications De Recherche Scientifique
Traitement du cancer du sein
Le Lasofoxifène s'est révélé prometteur comme thérapie pour les tumeurs mammaires résistantes aux traitements hormonaux. Dans des modèles murins précliniques, il s'est avéré efficace contre toutes les tumeurs mammaires résistantes aux traitements hormonaux . L'essai ELAINE-3 évalue plus avant son efficacité en association avec l'abémaciclib pour le cancer du sein ER+ mutant ESR1 .
Gestion de l'ostéoporose
Dans l'essai PEARL (Postmenopausal Evaluation and Risk Reduction with Lasofoxifene), le this compound a réduit de manière significative l'incidence du cancer du sein ER+ chez les femmes ménopausées atteintes d'ostéoporose de 83 %, soulignant son bénéfice potentiel double pour la santé osseuse et la prévention du cancer .
Résistance à la thérapie endocrinienne
Le this compound est étudié comme traitement potentiel du cancer du sein résistant à la thérapie endocrinienne. Il s'agit d'un modulateur sélectif des récepteurs aux œstrogènes (SERM) administré par voie orale qui antagonise la fonction des récepteurs aux œstrogènes dans les cellules cancéreuses du sein, offrant une nouvelle voie pour les patients qui ont développé une résistance aux traitements standard .
Cancer du sein avancé ou métastatique
Des recherches ont rapporté l'activité antitumorale du this compound dans des modèles murins de cancer du sein résistant à la thérapie endocrinienne, suggérant son utilisation potentielle pour les cancers du sein ER+ avancés ou métastatiques exprimant des mutations courantes du récepteur aux œstrogènes α (ERα) constitutivement actives .
Synthèse et analyse chimique
Des études se sont également concentrées sur la synthèse du this compound, en examinant ses propriétés chimiques et en optimisant les méthodes de production pour améliorer le rendement et l'efficacité pour une application plus large dans la recherche médicale .
Mécanisme D'action
Target of Action
Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These receptors are primarily found in tissues such as bone, uterus, breast, blood vessels, and liver .
Mode of Action
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates the activity of osteoblasts, the bone-forming cells . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by lasofoxifene is the estrogen signaling pathway. By binding to estrogen receptors, lasofoxifene can suppress the estrogen signaling in oncogenic pathways and inhibit the downstream gene transcription .
Pharmacokinetics
Lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency . This improved bioavailability ensures that a sufficient amount of the drug reaches its target sites to exert its therapeutic effects.
Result of Action
The primary result of lasofoxifene’s action is the reduction in the risk of both vertebral and nonvertebral fractures in postmenopausal women with osteoporosis . It also addresses other postmenopausal conditions, including reduction in risk of breast cancer and treatment of vulvar and vaginal atrophy (VVA) . In studies of breast cancer prevention, lasofoxifene showed a significant reduction in breast cancer incidence .
Action Environment
The action of lasofoxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. In a study, lasofoxifene was found to be more effective when combined with palbociclib, a CDK4/6 inhibitor, at inhibiting primary tumor growth and reducing metastases . The patient’s hormonal status, particularly the levels of estrogen, can also influence the drug’s action. As lasofoxifene is primarily used in postmenopausal women, the decreased levels of estrogen in these individuals can impact the drug’s effectiveness .
Safety and Hazards
Lasofoxifene increases the risk of venous thromboembolism driven by increased risk of deep vein thrombosis . Other adverse effects include hot flushes, muscle spasms and vaginal bleeding . It is generally well tolerated with mild to moderate adverse events that commonly resolve even with drug continuation .
Orientations Futures
Lasofoxifene outperformed fulvestrant, the current gold-standard drug, in reducing or preventing primary breast cancer tumor growth in mice . The drug also was more effective at preventing metastasis in the lung, liver, bone and brain, the four most common areas for breast cancer to spread . The results demonstrate the potential of using lasofoxifene as an effective therapy for women with advanced or metastatic ER+ breast cancers expressing the most common constitutively active ERα mutations .
Analyse Biochimique
Biochemical Properties
Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors (ERs), such as bone, uterus, breast, blood vessels, and liver . Binding assays demonstrated high affinity of lasofoxifene for both ERα and ERβ in a tissue-dependent manner .
Cellular Effects
Lasofoxifene has been shown to have significant effects on various types of cells and cellular processes. It exhibits both significant estrogenic and antiestrogenic activity, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver . In a mouse model of letrozole-resistant breast cancer with no ESR1 mutations, reduced levels of ERα, and overexpression of HER2, lasofoxifene alone or combined with palbociclib inhibited primary tumor growth more effectively than fulvestrant .
Molecular Mechanism
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis . It selectively binds to both ERα and ERβ with high affinity .
Temporal Effects in Laboratory Settings
In the ELAINE-1 trial, lasofoxifene monotherapy produced a notable numerical improvement in median progression-free survival (PFS) from 3.7 months with fulvestrant (Faslodex) alone to 5.6 months .
Dosage Effects in Animal Models
In a mouse model of letrozole-resistant breast cancer with no ESR1 mutations, reduced levels of ERα, and overexpression of HER2, lasofoxifene alone or combined with palbociclib inhibited primary tumor growth more effectively than fulvestrant .
Metabolic Pathways
Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene. Phase II conjugation reactions include glucuronidation and sulfation. Its glucuronidation is catalyzed by UGTs that are expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10) .
Transport and Distribution
The apparent volume of distribution of lasofoxifene in postmenopausal women is 1350L .
Propriétés
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |
| Record name | Lasofoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
180916-16-9 | |
| Record name | Lasofoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasofoxifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasofoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASOFOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



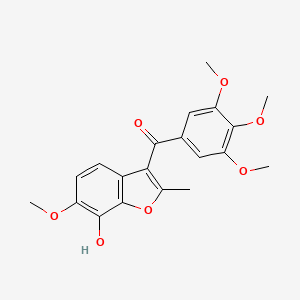
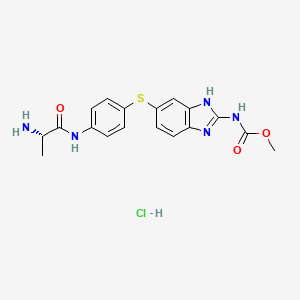
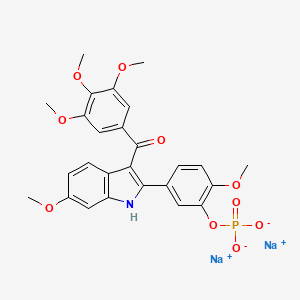
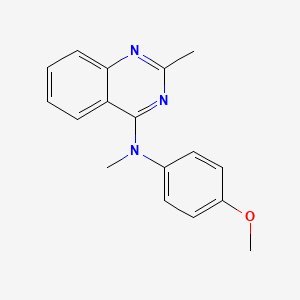



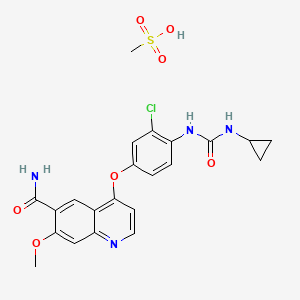
![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)

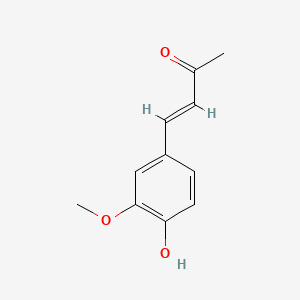
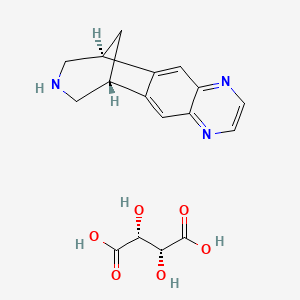
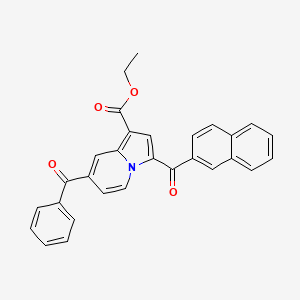
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)